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Compound of Interest

Compound Name: 2-Acetoxybutyrophenone

Cat. No.: B13811184

Get Quote

Executive Summary
This technical guide provides a comprehensive spectral analysis of 2-Acetoxybutyrophenone
(CAS: 21550-10-7), a structural analog often encountered in the development of prodrugs and

functionalized aromatic ketones. As the O-acetylated derivative of 2-hydroxybutyrophenone, its

spectral signature is defined by the masking of the phenolic hydroxyl group and the introduction

of an ester moiety. This guide details the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by mechanistic

fragmentation pathways and experimental protocols.[1]

Molecule Profile & Structural Context[2][3][4][5][6]
[7][8][9][10]

IUPAC Name: 2-Butanoylphenyl acetate

Molecular Formula: C₁₂H₁₄O₃

Molecular Weight: 206.24 g/mol [2]

Key Functional Groups: Aryl ketone, Aryl ester (Acetate)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b13811184#bc-rfq
https://www.benchchem.com/product/b13811184/docs?utm_src=pdf-body#spectral-analysis-of-2-acetoxybutyrophenone-a-technical-guide
https://files.eric.ed.gov/fulltext/EJ1444360.pdf
https://www.chembk.com/en/chem/21550-10-7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13811184?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precursor: 2-Hydroxybutyrophenone (CAS: 2887-61-8)[3]

Synthetic Context: The compound is typically synthesized via the acetylation of 2-

hydroxybutyrophenone using acetic anhydride in the presence of a base (e.g., pyridine). This

transformation is critical for modulating lipophilicity and metabolic stability in drug design.

Mass Spectrometry (EI-MS) Analysis[13]
Fragmentation Mechanics
In Electron Ionization (EI) MS, 2-Acetoxybutyrophenone exhibits a distinct fragmentation

pattern driven by the lability of the acetate group and the stability of the butyrophenone core.

Molecular Ion (M⁺): Observed at m/z 206. The peak is generally weak due to facile

fragmentation.

Primary Fragmentation (Loss of Ketene): The most characteristic pathway for aryl acetates is

the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) via a four-membered transition

state, generating the radical cation of the parent phenol (2-hydroxybutyrophenone) at m/z

164.

Secondary Fragmentation (McLafferty Rearrangement): The resulting m/z 164 ion undergoes

a McLafferty rearrangement involving the butyryl chain, losing propene (42 Da) to form the

enol ion at m/z 122.

Alpha-Cleavage: Cleavage of the propyl group from the carbonyl leads to the benzoyl cation

species at m/z 121 (or m/z 163 from the parent if acetate is intact, though less favored).

MS Fragmentation Pathway Diagram
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Figure 1: Proposed EI-MS fragmentation pathway for 2-Acetoxybutyrophenone showing the

characteristic loss of ketene.

Infrared Spectroscopy (IR) Analysis[3][7][8][16]
Band Assignment
The IR spectrum serves as a rapid diagnostic tool to confirm acetylation. The disappearance of

the broad O-H stretching band (3200–3500 cm⁻¹) present in the precursor is the primary

indicator of reaction completion.
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Functional Group
Wavenumber
(cm⁻¹)

Intensity
Assignment
Description

Ester C=O 1760 – 1770 Strong

Stretching vibration of

the acetate carbonyl.

Higher frequency than

ketones due to

electron-withdrawing

oxygen.

Ketone C=O 1685 – 1695 Strong

Stretching vibration of

the butyrophenone

carbonyl. Conjugation

with the ring lowers

the frequency.

C-O-C (Ester) 1180 – 1210 Strong

Asymmetric stretching

of the acetate ester

linkage.

Aromatic C=C 1580 – 1600 Medium
Ring skeletal

vibrations.

Aliphatic C-H 2850 – 2960 Medium

Stretching of methyl

and methylene groups

in the butyryl and

acetyl chains.

Nuclear Magnetic Resonance (NMR) Analysis[3][7]
[9][14][16]
¹H NMR (Proton)
The proton spectrum is characterized by the distinct singlet of the acetate methyl group and the

propyl chain pattern.

Solvent: CDCl₃ (Chloroform-d)

Reference: TMS (0.00 ppm)
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Table 1: Predicted ¹H NMR Data

Shift (δ ppm) Multiplicity Integration Assignment

7.75 – 7.85 Doublet of Doublets 1H

H-6 (Aromatic, ortho

to ketone). Deshielded

by carbonyl

anisotropy.

7.50 – 7.60 Multiplet 1H
H-4 (Aromatic, para to

ketone).

7.30 – 7.40 Multiplet 1H
H-5 (Aromatic, meta

to ketone).

7.10 – 7.20 Doublet 1H

H-3 (Aromatic, ortho

to acetate). Upfield

relative to H-6.

2.85 – 2.95 Triplet (J ≈ 7 Hz) 2H

α-CH₂ (Butyryl).

Adjacent to ketone

carbonyl.[4][5][6][7][8]

[9][10]

2.30 – 2.35 Singlet 3H

Acetate CH₃.

Diagnostic peak for

acetylation.

1.65 – 1.75 Sextet (J ≈ 7 Hz) 2H β-CH₂ (Butyryl).

0.95 – 1.00 Triplet (J ≈ 7 Hz) 3H
γ-CH₃ (Butyryl).

Terminal methyl.

¹³C NMR (Carbon)
The carbon spectrum confirms the presence of two distinct carbonyl environments.

Table 2: Predicted ¹³C NMR Data
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Shift (δ ppm) Assignment Notes

200.5 Ketone C=O Butyryl carbonyl.

169.2 Ester C=O Acetate carbonyl.

148.5 C-2 (Ar-O)
Ipso carbon attached to

oxygen.

130.0 – 134.0 Ar-C
Aromatic carbons (C-4, C-6, C-

1).

123.0 – 126.0 Ar-C Aromatic carbons (C-3, C-5).

40.5 α-CH₂
Aliphatic carbon next to

ketone.

21.0 Acetate CH₃ Methyl carbon of the ester.

17.8 β-CH₂
Middle methylene of butyryl

chain.

13.8 γ-CH₃
Terminal methyl of butyryl

chain.

Experimental Protocols
General Analytical Workflow
The following diagram outlines the logical flow for characterizing this compound, ensuring self-

validation of the structure.

Purified Sample
(2-Acetoxybutyrophenone)

IR Spectroscopy
(Neat/KBr)Check Functional Groups

1H & 13C NMR
(CDCl3)

Check Connectivity

GC-MS / EI
(70 eV)

Check MW & Fragments
Structural Validation

No OH, New Ester C=O

Acetate Singlet (2.3 ppm)

M+ 206, M-42 Fragment
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Figure 2: Integrated analytical workflow for structural confirmation.

Detailed Methodologies
A. NMR Acquisition Protocol

Preparation: Dissolve 10-15 mg of the sample in 0.6 mL of CDCl₃ (99.8% D) containing

0.03% TMS as an internal standard. Ensure the tube is free of paramagnetic impurities.

Acquisition (¹H): Acquire 16 scans with a 30° pulse angle and a relaxation delay (d1) of 1.0

second to ensure quantitative integration of the methyl singlets.

Acquisition (¹³C): Acquire 512-1024 scans with proton decoupling.

Processing: Phase correct manually. Baseline correct using a polynomial fit. Reference the

residual CHCl₃ peak to 7.26 ppm (¹H) and 77.16 ppm (¹³C).

B. GC-MS Protocol

Inlet: Split injection (50:1) at 250°C.

Column: HP-5MS or equivalent (30m x 0.25mm ID, 0.25µm film).

Oven Program: Hold 60°C for 2 min, ramp 15°C/min to 280°C, hold 5 min.

Ionization: Electron Impact (EI) at 70 eV.

Scan Range: m/z 40–400.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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